Clethodim

説明

特性

Key on ui mechanism of action |

... Fatty acid synthesis inhibitor. |

|---|---|

CAS番号 |

99129-21-2 |

分子式 |

C17H26ClNO3S |

分子量 |

359.9 g/mol |

IUPAC名 |

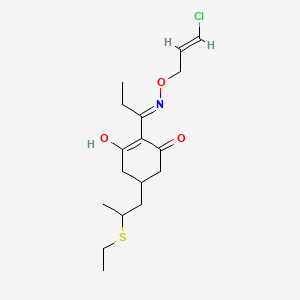

2-[N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |

InChI |

InChI=1S/C17H26ClNO3S/c1-4-14(19-22-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)23-5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14? |

InChIキー |

SILSDTWXNBZOGF-JWGBMQLESA-N |

異性体SMILES |

CC/C(=N/OC/C=C\Cl)/C1=C(C[C@@H](CC1=O)C[C@@H](C)SCC)O |

正規SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)SCC)O |

外観 |

Solid powder |

沸点 |

Decomposes below boiling point |

Color/Form |

Clear amber liquid |

引火点 |

162 °F (72 °C) (Closed cup) /Select Max Herbicide/ |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in most organic solvents |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Clethodim; Centurion; Prism; RE 45601; RE-45601; RE45601; Trigger; |

製品の起源 |

United States |

Foundational & Exploratory

Clethodim's Mechanism of Action on Acetyl-CoA Carboxylase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clethodim, a cyclohexanedione (CHD) herbicide, is a potent and selective inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of grasses.[1][2][3][4] Its efficacy lies in its ability to specifically target the plastidic homomeric form of ACCase found in most grass species, while exhibiting minimal impact on the heteromeric ACCase of broadleaf plants and the cytosolic ACCase in all plants, which forms the basis of its selectivity.[5] This guide provides a comprehensive overview of the molecular mechanism of this compound's action on ACCase, including its binding kinetics, the structural basis of its inhibitory activity, mechanisms of resistance, and detailed experimental protocols for studying its effects.

Introduction to Acetyl-CoA Carboxylase (ACCase)

Acetyl-CoA carboxylase (ACCase; EC 6.4.1.2) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This two-step reaction is the first committed step in the de novo biosynthesis of fatty acids. In plants, two main isoforms of ACCase exist: a cytosolic homodimeric form and a plastidic isoform. In most broadleaf plants (dicots), the plastidic ACCase is a heteromeric complex of four distinct subunits. In contrast, grasses (monocots) possess a homomeric, multifunctional ACCase in their plastids, encoded by a single nuclear gene. This structural difference between the plastidic ACCases of grasses and broadleaf plants is the primary determinant of the selectivity of ACCase-inhibiting herbicides like this compound.

The ACCase enzyme is composed of three functional domains:

-

Biotin Carboxylase (BC): Catalyzes the ATP-dependent carboxylation of the biotin prosthetic group.

-

Biotin Carboxyl Carrier Protein (BCCP): Covalently attached to biotin and transfers it between the BC and CT active sites.

-

Carboxyltransferase (CT): Transfers the carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.

This compound, along with other aryloxyphenoxypropionate (APP) herbicides, specifically targets the carboxyltransferase (CT) domain of the plastidic ACCase in grasses.

Mechanism of this compound Inhibition of ACCase

This compound acts as a potent, reversible, and non-competitive inhibitor of grass ACCase with respect to the substrates ATP, HCO3-, and acetyl-CoA. However, the inhibition is nearly competitive with respect to acetyl-CoA, indicating that this compound's binding site is at or near the acetyl-CoA binding site on the CT domain. Double-inhibition studies have suggested that the binding sites for CHDs like this compound and APPs overlap.

The inhibition of ACCase by this compound leads to a depletion of malonyl-CoA, which is essential for the synthesis of fatty acids. Fatty acids are crucial components of cell membranes, and their absence halts cell division and growth, particularly in the meristematic tissues of grasses, ultimately leading to plant death.

Molecular Binding and Interaction

While a high-resolution crystal structure of a grass ACCase CT domain in complex with this compound is not publicly available, molecular docking studies based on homology models have provided significant insights into the binding mechanism. These models are often based on the crystal structure of yeast ACCase.

Molecular docking studies indicate that this compound binds within the active site of the CT domain. The interaction is stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, studies have shown that the keto-carbonyl and ester-carbonyl groups of cyclohexanedione herbicides can form hydrogen bonds with residues such as ILE1735 and ALA1627 (yeast ACCase numbering). The precise orientation and binding energy of this compound within this pocket are critical for its inhibitory activity.

Quantitative Data on this compound Inhibition of ACCase

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to reduce the enzyme's activity by 50%. The resistance factor (RF) is calculated as the ratio of the IC50 of the resistant population to the IC50 of the susceptible population.

| Plant Species | Biotype | Mutation | IC50 (µM) | Resistance Factor (R/S) | Reference |

| Lolium rigidum | Susceptible | Wild Type | 0.46 | - | |

| Lolium rigidum | Resistant (R1) | Ile-1781-Leu | 3.5 | 7.6 | |

| Lolium rigidum | Resistant (R2) | Ile-1781-Leu | 7.5 | 16.3 | |

| Alopecurus myosuroides | Susceptible | Wild Type | ~1 | - | |

| Alopecurus myosuroides | Resistant | Asp-2078-Gly | ~36 | 36 | |

| Setaria faberi | Susceptible | Wild Type | 2.1-7.7 | - | |

| Setaria faberi | Resistant | - | 1250 | >162 | |

| Setaria viridis | Susceptible | Wild Type | 2.1-7.7 | - | |

| Setaria viridis | Resistant | - | 3260 | >423 | |

| Barley | Susceptible | Wild Type | 0.25 | - | |

| Green Foxtail | Susceptible | Wild Type | 3.2 | - |

Mechanisms of Resistance to this compound

The repeated use of this compound has led to the evolution of resistant weed populations, primarily through target-site mutations in the ACCase gene. These mutations alter the amino acid sequence of the CT domain, reducing the binding affinity of this compound to its target site.

Several key mutations have been identified that confer resistance to this compound:

-

Asp-2078-Gly: This is a well-documented mutation that confers a high level of resistance to this compound and other CHD and APP herbicides.

-

Cys-2088-Arg: This mutation also endows a significant level of resistance to this compound.

-

Ile-1781-Leu: While primarily associated with resistance to APP herbicides, homozygous individuals with this mutation or in combination with other mutations can exhibit resistance to this compound.

-

Combinations of Mutations: Individual plants can possess multiple different mutant ACCase alleles, leading to complex cross-resistance patterns.

It's important to note that the level of resistance can be influenced by the specific mutation, the zygosity of the mutation (homozygous or heterozygous), and the presence of multiple resistance-endowing alleles.

Experimental Protocols

ACCase Extraction from Plant Tissue

-

Harvesting: Harvest 5-10 g of fresh, young leaf tissue from the upper canopy of actively growing plants.

-

Homogenization: Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction Buffer: Resuspend the powder in 3 volumes of ice-cold extraction buffer (e.g., 100 mM Tricine-KOH pH 8.0, 0.5 M glycerol, 10 mM KCl, 2 mM EDTA, 2 mM DTT, 1 mM PMSF, and 2% (w/v) polyvinylpyrrolidone).

-

Filtration and Centrifugation: Filter the homogenate through several layers of cheesecloth and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 35-50% saturation while stirring on ice.

-

Pellet Collection: Centrifuge at 20,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of resuspension buffer (e.g., 100 mM Tricine-KOH pH 8.0, 1 mM EDTA, 1 mM DTT).

-

Desalting: Desalt the enzyme preparation using a Sephadex G-25 column equilibrated with the resuspension buffer.

-

Protein Quantification: Determine the protein concentration of the partially purified enzyme extract using a standard method such as the Bradford assay.

Spectrophotometric ACCase Inhibition Assay

This assay couples the production of malonyl-CoA by ACCase to the NADPH-dependent reduction of malonyl-CoA by malonyl-CoA reductase (MCR), which can be monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture: In a UV-transparent cuvette, prepare a reaction mixture containing:

-

100 mM MOPS-KOH buffer, pH 7.8

-

5 mM MgCl2

-

15 mM NaHCO3

-

2 mM ATP

-

0.4 mM NADPH

-

Recombinant MCR (e.g., from Chloroflexus aurantiacus)

-

Partially purified ACCase extract

-

Varying concentrations of this compound (dissolved in a suitable solvent like DMSO)

-

-

Incubation: Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C) for 5 minutes.

-

Initiation: Start the reaction by adding acetyl-CoA to a final concentration of 2 mM.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each this compound concentration relative to a control without the inhibitor. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Malachite Green Colorimetric ACCase Inhibition Assay

This assay measures the inorganic phosphate (Pi) released from the ATP hydrolysis during the ACCase reaction.

-

Reaction Mixture: In a microplate well, prepare a reaction mixture containing:

-

100 mM Tricine buffer, pH 8.0

-

15 mM KCl

-

3 mM MgCl2

-

1 mM DTT

-

0.01% BSA

-

120 mM NaHCO3

-

25 mM ATP

-

Partially purified ACCase extract

-

Varying concentrations of this compound

-

-

Reaction Initiation: Start the reaction by adding acetyl-CoA to a final concentration of 4.5 mM.

-

Incubation: Incubate the reaction at a constant temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stopping the Reaction: Stop the reaction by adding a solution containing malachite green, ammonium molybdate, and a stabilizing agent.

-

Color Development and Measurement: Allow the color to develop and measure the absorbance at a wavelength of ~630 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Determine the amount of Pi produced in each reaction. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Visualizations

Caption: Signaling pathway of this compound's inhibitory action on ACCase.

Caption: Experimental workflow for ACCase extraction and inhibition assay.

Caption: Logical relationship of this compound resistance due to target-site mutation.

References

- 1. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of acetyl-coenzyme A carboxylase by two classes of grass-selective herbicides (Journal Article) | OSTI.GOV [osti.gov]

- 5. experts.umn.edu [experts.umn.edu]

Clethodim chemical structure and stereoisomerism

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Clethodim

Introduction

This compound is a selective post-emergence cyclohexanedione herbicide effective against a broad spectrum of annual and perennial grasses.[1][2] Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis, leading to the disruption of lipid formation in susceptible plant species.[1][3] The chemical complexity of this compound, characterized by multiple stereogenic centers and the potential for tautomerism, gives rise to a rich stereoisomeric landscape that influences its biological activity and analytical characterization. This guide provides a detailed examination of the chemical structure and stereoisomerism of this compound.

Chemical Structure

The systematic IUPAC name for this compound is (±)-2-[(E)-1-[(E)-3-chloroallyloxyimino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxycyclohex-2-en-1-one.[4] Its chemical structure is depicted below:

Chemical Formula: C₁₇H₂₆ClNO₃S

Molecular Weight: 359.91 g/mol

SMILES Notation: CC/C(=N\OC/C=C/Cl)/C1=C(O)CC(CC1=O)CC(C)SCC

Stereoisomerism of this compound

This compound's structure presents several sources of isomerism, including geometric isomerism, enantiomerism, and tautomerism, resulting in a complex mixture of isomers.

Geometric Isomerism (E/Z Isomerism)

This compound possesses two carbon-carbon double bonds that can give rise to E/Z (or cis/trans) isomers:

-

The C=N double bond of the oxime group.

-

The C=C double bond in the 3-chloroallyl group.

The alkoxy group on the oxime can be oriented syn- or anti- to the cyclohexanedione ring. Commercially available this compound is predominantly the (E)-isomer with respect to both the oxime and the chloroallyl groups due to its greater stability and herbicidal efficacy. However, interconversion between the E and Z forms can occur under various environmental conditions.

Optical Isomerism (Enantiomers and Diastereomers)

This compound has at least one asymmetric carbon center, located on the ethylthiopropyl side chain. This chiral center gives rise to a pair of enantiomers (R and S configurations). Due to the presence of both geometric isomerism and at least one chiral center, this compound can exist as a mixture of diastereomers. Commercially, this compound is produced and sold as a racemic mixture of these various stereoisomers.

Tautomerism

As a 2-acyl-cyclohexane-1,3-dione derivative, this compound can exist as an equilibrium mixture of keto-enol tautomers. The enol form is generally favored. Furthermore, tautomerization can also occur at the oxime. The specific tautomeric forms present and their ratios can be influenced by the solvent. For instance, in chloroform (CDCl₃), the E-ketoenolimine is the sole detectable tautomer, while in aqueous solutions, a mixture of E-ketoenolimine, E-diketoenamine, and Z-ketoenolimine is observed.

The intricate interplay of these isomeric forms often leads to multiple peaks in chromatographic analyses, necessitating careful interpretation of analytical data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Appearance | Pale yellow, viscous oil at ambient temperatures. |

| Melting Point | Not applicable; it is a viscous oil at room temperature. Freezing temperature is -80°C. |

| Boiling Point | Decomposes before boiling. |

| Vapor Pressure | <0.01 mPa at 25°C. |

| Water Solubility | 5450 mg/L at 20°C (pH 7). Solubility is pH-dependent, increasing at higher pH values. |

| Organic Solvent Solubility | Soluble in most organic solvents, including acetone, hexane, ethyl acetate (>900 g/L), and xylene, dichloromethane, and methanol (>200 g/L). |

| Octanol-Water Partition Coefficient (log P) | 4.2 at pH 4 (for the non-dissociated form). |

| pKa | 4.47, indicating acidic properties due to the enol moiety. |

Experimental Protocols

Synthesis of Optically Pure (-)-Clethodim

A method for the preparation of optically pure (-)-Clethodim has been described, which involves the synthesis of key intermediates followed by their reaction to form the final product.

-

Preparation of 3-Ethylthiobutanal (ETB): An equimolar amount of ethanethiol is reacted with crotonaldehyde in the presence of a catalytic amount of triethylamine. The crude product is refined under vacuum to remove water and unreacted ethanethiol. The resulting residue is dissolved in diethyl ether and dried over sodium sulfate.

-

Subsequent Steps: The synthesized ETB is then used in further reactions to create the trione intermediate, RE-45550.

-

Final this compound Synthesis: The RE-45550 trione intermediate is reacted with 3-chloropropenyl-oxyamino hydrochloride in a mixed hexanes-water system. The pH of the mixture is adjusted to 5.5-6.0 with sodium hydroxide and buffered with acetic acid. The reaction proceeds with a slight exotherm and is stirred overnight at ambient temperature. After completion, the aqueous layer is removed. The organic layer is then washed with a basic solution (pH 12-14) to yield this compound.

Separation and Analysis of Stereoisomers

The separation and analysis of this compound and its metabolites, including its various isomers, can be accomplished using high-performance liquid chromatography (HPLC).

-

Extraction: Residues are extracted from the sample matrix using a methanol/water mixture.

-

Cleanup: A cleanup step involving alkaline precipitation is performed.

-

Derivatization and Oxidation: An internal standard (e.g., Cloproxydim sulphoxide) is added, and the sample is partitioned into dichloromethane. Methylation with diazomethane is followed by oxidation with meta-chloroperoxybenzoic acid.

-

Final Cleanup: A final cleanup is performed using a silica Sep-Pak.

-

HPLC Analysis: The sample is analyzed by HPLC on a C-18 column with UV detection to determine the methylated sulphones of this compound and its metabolites.

-

Preparative Chromatography: The isolation of individual enantiomers, such as (-) this compound, from a racemic mixture can be achieved using preparative liquid chromatography.

Visualization of Stereoisomeric Relationships

The following diagram illustrates the stereochemical complexity of this compound, showing the relationships between the racemic mixture, its constituent enantiomers, and the potential for diastereomers arising from E/Z isomerism.

Stereoisomeric relationships of this compound.

References

Clethodim: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clethodim is a selective post-emergence cyclohexanedione herbicide highly effective against a broad spectrum of annual and perennial grasses in various broadleaf crops.[1][2][3] Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[2][4] This guide provides an in-depth overview of the physical and chemical properties of this compound, its mode of action, and the analytical methodologies used for its characterization.

Physicochemical Properties

This compound is a viscous, amber-colored liquid at room temperature. Its physicochemical properties are crucial for its formulation, application, and environmental fate. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Chemical Name | (±)2-{(E)-1-{[3-chloroallyloxy)imino]propyl}-5-{2-(ethylthio)propyl}-3-hydroxycyclohexen-2-one | |

| CAS Number | 99129-21-2 | |

| Molecular Formula | C₁₇H₂₆ClNO₃S | |

| Molecular Weight | 359.9 g/mol | |

| Appearance | Clear, viscous, amber liquid | |

| Melting Point | -80°C (Freezing Temperature) | |

| Boiling Point | Decomposes below boiling point | |

| Density | 1.14 - 1.15 g/cm³ at 20°C | |

| Vapor Pressure | <1 x 10⁻² mPa at 20°C |

Solubility and Partition Coefficients

| Property | Value | Reference |

| Water Solubility | pH-dependent; increases with higher pH | |

| Solubility in Organic Solvents | Readily soluble in most organic solvents, including xylene, dichloromethane, methanol (>200 g/L), acetone, hexane, and ethyl acetate (>900 g/L) | |

| Octanol/Water Partition Coefficient (log P) | 4.2 at pH 4 | |

| Dissociation Constant (pKa) | 4.47 |

Chemical Properties and Stability

This compound's stability is influenced by pH, UV light, and temperature. It is unstable under extreme pH conditions, high temperatures, and upon exposure to UV light.

-

pH Stability: this compound is labile in acidic aqueous conditions. Hydrolysis is pH-dependent, with a half-life of 41 days at pH 5, but it is hydrolytically stable at pH 7 and 9, with half-lives of 398 and 307 days, respectively.

-

Photostability: this compound degrades rapidly in the presence of UV light. Photodegradation is enhanced by the addition of adjuvants. The photolysis half-life in aqueous solutions ranges from approximately 1.5 to 6.0 days depending on the pH. On soil and plant surfaces, photodegradation is even more rapid.

-

Thermal Stability: The compound is unstable at high temperatures.

Herbicidal Mode of Action

This compound is a systemic herbicide that is rapidly absorbed by the leaves of grass weeds and translocated to the growing points. Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).

dot

References

Clethodim's Precision Assault on Fatty Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clethodim, a cyclohexanedione herbicide, exhibits potent and selective post-emergence control of a wide range of annual and perennial grass weeds in numerous broadleaf crops. Its efficacy stems from the targeted inhibition of a crucial enzyme in fatty acid biosynthesis, acetyl-CoA carboxylase (ACCase). This in-depth technical guide delineates the molecular mode of action of this compound, focusing on its interaction with ACCase and the subsequent disruption of lipid synthesis. The guide further provides quantitative data on its inhibitory effects, detailed experimental protocols for its study, and a visual representation of the involved biochemical pathways and experimental workflows. Understanding the precise mechanisms of this compound's activity and the evolution of resistance is paramount for the development of sustainable weed management strategies and the design of novel herbicidal compounds.

Introduction

Fatty acids are fundamental building blocks for a vast array of essential lipids in plants, including membrane phospholipids, storage triacylglycerols, and signaling molecules. The de novo synthesis of fatty acids is a plastid-localized process initiated by the enzyme acetyl-CoA carboxylase (ACCase)[1][2][3]. ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, the committed step in this vital biosynthetic pathway[1][2]. The structural and functional integrity of plant cells is intrinsically linked to a continuous supply of fatty acids for membrane biogenesis and repair.

This compound is a member of the cyclohexanedione (DIM) family of herbicides, which, along with the aryloxyphenoxypropionate (FOP) and phenylpyrazoline (DEN) families, are collectively known as ACCase inhibitors. These herbicides are highly effective against grass species while exhibiting excellent selectivity for broadleaf crops. This selectivity is attributed to the presence of a susceptible, homomeric form of ACCase in the plastids of grasses, whereas most dicotyledonous plants possess a resistant, heteromeric form of the enzyme. By inhibiting ACCase, this compound effectively halts the production of fatty acids, leading to a cessation of cell membrane formation, growth arrest, and ultimately, the death of the susceptible grass weed.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound is the specific and potent inhibition of the ACCase enzyme in susceptible grass species. This inhibition disrupts the first committed step of fatty acid biosynthesis, preventing the conversion of acetyl-CoA to malonyl-CoA.

The Fatty Acid Biosynthesis Pathway

The synthesis of fatty acids in plants is a cyclical process occurring in the plastids. The key steps are outlined below:

This compound's Interaction with ACCase

This compound acts as a non-competitive inhibitor of ACCase with respect to its substrates (acetyl-CoA, ATP, and bicarbonate). It binds to the carboxyltransferase (CT) domain of the homomeric ACCase found in grasses. This binding event prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby halting the production of malonyl-CoA. The precise binding site is at the dimer interface of the CT domain, and binding induces conformational changes that disrupt the enzyme's catalytic activity.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against ACCase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to assess its efficacy.

| Plant Species | Biotype | IC50 (µM) for this compound | Reference |

| Lolium rigidum | Susceptible | - | |

| Lolium rigidum | Resistant (Asp-2078-Gly) | - | |

| Lolium rigidum | Resistant (Cys-2088-Arg) | - | |

| Digitaria ciliaris | Susceptible (S) | 0.46 | |

| Digitaria ciliaris | Resistant (R1, Ile-1781-Leu) | 3.5 | |

| Digitaria ciliaris | Resistant (R2, Ile-1781-Leu) | 7.5 | |

| Alopecurus myosuroides | Wild-type | - | |

| Alopecurus myosuroides | Resistant (Gly-2078) | 36-fold higher than wild-type |

| Plant Species | Ki (µM) for Cyclohexanediones | Reference |

| Grass Species (general) | 0.02 - 1.95 | |

| Broadleaf Species (general) | 53 - 2200 |

Experimental Protocols

Extraction and Purification of Plant ACCase

This protocol is a generalized procedure based on methodologies described in the literature.

Materials:

-

Fresh or frozen young leaf tissue

-

Extraction Buffer: 0.1 M Tricine-HCl (pH 8.0), 1 mM EDTA, 10% (v/v) glycerol, 2 mM benzamidine hydrochloride, 0.5% (w/v) polyvinylpyrrolidone, 20 mM dithiothreitol (DTT), and 1 mM phenylmethylsulfonyl fluoride (PMSF).

-

Liquid nitrogen

-

Centrifuge, ultracentrifuge

-

Ammonium sulfate

-

Chromatography columns (e.g., size-exclusion, ion-exchange)

Procedure:

-

Harvest young, actively growing leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a blender.

-

Homogenize the powder in ice-cold extraction buffer.

-

Filter the homogenate through layers of cheesecloth and centrifuge at low speed to remove cell debris.

-

Perform ammonium sulfate precipitation to fractionate the proteins.

-

Resuspend the protein pellet and dialyze against a suitable buffer.

-

Further purify the ACCase using a series of chromatography steps, such as size-exclusion and ion-exchange chromatography.

-

Monitor ACCase activity throughout the purification process using an appropriate assay.

ACCase Activity Assay (Malachite Green Colorimetric Method)

This non-radioactive assay measures the production of inorganic phosphate (Pi) from ATP hydrolysis during the ACCase reaction.

Materials:

-

Purified or partially purified ACCase extract

-

Assay Buffer: 0.1 M Tricine-HCl (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, and 25 mM ATP.

-

Acetyl-CoA solution

-

This compound solutions of varying concentrations

-

Malachite Green Reagent: A solution of malachite green, ammonium molybdate, and a stabilizing agent.

-

Microplate reader

Procedure:

-

In a microplate well, combine the assay buffer, ACCase extract, and the desired concentration of this compound.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate at a controlled temperature for a defined time.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at approximately 630 nm to quantify the amount of Pi produced.

-

Calculate the ACCase activity and the percentage of inhibition by this compound.

Studying Herbicide Absorption, Translocation, and Metabolism using Radiolabeled this compound

This method utilizes ¹⁴C-labeled this compound to trace its movement and fate within the plant.

Materials:

-

¹⁴C-labeled this compound

-

Susceptible and/or resistant grass plants

-

Microsyringe

-

Plant press, oven

-

Biological oxidizer

-

Liquid scintillation counter

-

Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) equipment

Procedure:

-

Grow grass plants to a specific growth stage.

-

Apply a known amount of ¹⁴C-clethodim to a specific leaf of each plant using a microsyringe.

-

At various time points after application, harvest the plants.

-

Wash the treated leaf with a suitable solvent to recover unabsorbed herbicide.

-

Section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

-

Dry and combust the plant parts in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by liquid scintillation counting.

-

For metabolism studies, extract the plant tissues and analyze the extracts using TLC or HPLC to separate and identify this compound and its metabolites.

Resistance to this compound

The widespread use of ACCase-inhibiting herbicides has led to the evolution of resistance in many grass weed populations. The primary mechanism of resistance to this compound is target-site modification, involving specific mutations in the ACCase gene.

Target-Site Resistance

Single nucleotide polymorphisms (SNPs) in the ACCase gene can result in amino acid substitutions in the enzyme, reducing its sensitivity to this compound. Some of the well-documented mutations conferring resistance include:

-

Aspartate-2078-Glycine (Asp2078Gly): This mutation is known to confer a high level of resistance to this compound and other DIM herbicides.

-

Isoleucine-1781-Leucine (Ile1781Leu): While this mutation primarily confers resistance to FOP herbicides, in some cases, it can also contribute to reduced sensitivity to this compound, especially in homozygous individuals.

-

Cysteine-2088-Arginine (Cys2088Arg): This mutation has also been identified in this compound-resistant populations.

Experimental Workflow for Identifying Resistance Mutations

Downstream Effects and Signaling

The inhibition of ACCase and the subsequent depletion of fatty acids can have broader metabolic consequences. While the primary effect is the disruption of membrane synthesis, there is evidence suggesting that the accumulation of unused precursors, such as acetyl-CoA, and the lack of downstream products may trigger other cellular responses. Research in other organisms has shown that ACC inhibition can affect signaling pathways that are dependent on lipid modifications of proteins, such as the WNT and Hedgehog signaling pathways. The direct relevance and specific downstream signaling cascades affected by this compound in plants are areas of ongoing research.

Conclusion

This compound's mode of action provides a clear example of a highly specific and effective herbicidal strategy. Its targeted inhibition of ACCase in susceptible grass species underscores the importance of understanding fundamental biochemical pathways for the rational design of agrochemicals. The emergence of resistance through target-site mutations highlights the evolutionary pressures exerted by herbicides and the necessity for integrated weed management practices. Future research should continue to explore the intricate details of this compound's interaction with ACCase, the downstream consequences of fatty acid biosynthesis inhibition, and innovative approaches to overcome resistance, ensuring the longevity of this important class of herbicides.

References

- 1. Acetyl-CoA carboxylase inhibitors attenuate WNT and Hedgehog signaling and suppress pancreatic tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]

Clethodim: A Technical Guide to a Potent Grass Herbicide

For Immediate Release

This technical guide provides an in-depth overview of Clethodim, a selective post-emergence herbicide widely utilized for the control of annual and perennial grasses in a variety of broadleaf crops. This document is intended for researchers, scientists, and professionals in drug and herbicide development, offering detailed information on its chemical properties, mechanism of action, experimental protocols for its evaluation, and the biochemical pathways it targets.

Core Chemical and Physical Properties

This compound is a member of the cyclohexanedione chemical family.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and field applications.

| Property | Value | Reference |

| CAS Number | 99129-21-2 | [2][3] |

| Molecular Weight | 359.91 g/mol | [2][3] |

| Molecular Formula | C₁₇H₂₆ClNO₃S |

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound's herbicidal activity stems from its potent and reversible inhibition of the enzyme acetyl-coenzyme A carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By blocking the action of ACCase, this compound effectively halts the production of these vital lipids, leading to a cessation of growth and eventual death of the targeted grass species.

The selectivity of this compound for grasses over broadleaf plants is attributed to differences in the sensitivity of their respective ACCase enzymes. The ACCase found in broadleaf plants is significantly less susceptible to inhibition by cyclohexanedione herbicides like this compound. Specifically, research suggests that this compound interferes with the carboxyl transfer site of the enzyme, rather than the biotin carboxylation site. Symptoms of this compound application on susceptible grasses, such as chlorosis and necrosis of young tissues, typically appear within 7 to 14 days.

Experimental Protocols

Whole-Plant Herbicide Dose-Response Assay

This protocol is designed to determine the level of resistance in a weed population to this compound.

-

Plant Preparation: Grow suspected resistant and a known susceptible biotype of a target grass species (e.g., Italian ryegrass) from seed in pots.

-

Herbicide Application: At the 3- to 4-leaf stage, treat the plants with a range of this compound doses. A typical experiment might include a non-treated control and doses ranging from a fraction of the recommended field rate to several times the recommended rate (e.g., 0.136 kg ha⁻¹ as a 1x rate).

-

Data Collection: After a set period (e.g., 21 days), assess the plants for visual injury and measure the shoot dry weight.

-

Analysis: Analyze the data using a non-linear regression model to determine the herbicide dose required to cause a 50% reduction in growth (GR₅₀) for each biotype. The resistance factor is calculated by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.

Molecular Analysis of ACCase Gene Mutations

This protocol is used to identify target-site mutations in the ACCase gene that confer resistance to this compound.

-

DNA Extraction: Extract genomic DNA from leaf tissue of both susceptible and resistant plant biotypes using a modified CTAB extraction method.

-

PCR Amplification: Amplify the carboxyltransferase (CT) domain of the ACCase gene using specific primers. Due to the size of the CT domain, internal primers may be necessary for sequencing.

-

DNA Sequencing: Purify the PCR products and send them for sequencing.

-

Sequence Analysis: Align the DNA sequences from the resistant and susceptible plants to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions. Common resistance-conferring mutations in grasses include I1781L, I2041N, D2078G, C2088R, and G2096A.

Resistance to this compound

The widespread use of this compound has led to the evolution of resistance in several grass weed populations. The primary mechanism of resistance is the alteration of the ACCase enzyme at the site where the herbicide binds. Studies have identified several mutations in the ACCase gene of resistant Lolium species that reduce the efficacy of this compound. Understanding the molecular basis of this resistance is crucial for developing sustainable weed management strategies.

Conclusion

This compound remains an effective tool for the management of grass weeds in broadleaf cropping systems. Its specific mode of action, targeting a key enzyme in fatty acid biosynthesis, provides its selectivity and potency. However, the emergence of resistance necessitates a thorough understanding of its biochemical interactions and the genetic basis of resistance. The experimental protocols outlined in this guide provide a framework for the continued study and effective deployment of this important herbicide.

References

The Selective Systemic Properties of Clethodim in Plants: A Technical Guide

Introduction

Clethodim is a post-emergence herbicide renowned for its selective control of annual and perennial grasses in a wide array of broadleaf crops.[1][2][3][4][5] Its efficacy lies in its systemic nature and its specific mode of action, which allows it to be lethal to targeted grass species while leaving desirable crops unharmed. This technical guide provides an in-depth analysis of the selective systemic properties of this compound, focusing on its mechanism of action, uptake, translocation, and metabolism within plants. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Mechanism of Action and Selectivity

This compound's herbicidal activity stems from its inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and are vital for plant growth and development. By blocking ACCase, this compound effectively halts the production of these essential lipids, leading to a cessation of growth, cellular disruption, and ultimately, the death of the susceptible plant.

The selectivity of this compound between grasses (monocots) and broadleaf plants (dicots) is attributed to the structural differences in the ACCase enzyme between these two plant groups. Grasses possess a homomeric form of plastidic ACCase that is sensitive to this compound. In contrast, broadleaf plants have a heteromeric form of this enzyme in their chloroplasts, which is not inhibited by this compound. This fundamental difference in the target enzyme's structure is the molecular basis for this compound's selective herbicidal action.

Uptake and Translocation

This compound is a systemic herbicide, meaning it is absorbed by the plant and moved to its sites of action. It is primarily absorbed through the foliage and then translocated via the phloem to areas of active growth, such as the meristematic tissues in the shoots and roots. This systemic movement ensures that the herbicide reaches the critical growing points, leading to a complete kill of the weed, including its root system, and preventing regrowth. The rainfastness of this compound is typically within one hour of application, indicating rapid foliar uptake.

The efficiency of this compound's uptake and translocation can be influenced by environmental factors and the use of adjuvants. For instance, stressful conditions like drought or extreme temperatures can reduce the absorption and translocation of the herbicide. The addition of adjuvants, such as crop oil concentrate (COC) and ammonium sulfate (AMS), has been shown to enhance the absorption of this compound.

Table 1: Quantitative Data on this compound Absorption in Grasses

| Plant Species | Formulation | Adjuvant(s) | Time After Treatment (HAT) | Absorption (% of Applied 14C) | Reference |

| Bermudagrass | 0.12 kg L-1 | None | 1-72 | 15 - 85 | |

| Bermudagrass | 0.24 kg L-1 | None | 1-72 | 5 - 40 | |

| Bermudagrass | 0.12 kg L-1 | AMS + COC | 1-72 | Increased significantly | |

| Wheat | 0.12 kg L-1 | AMS + COC | 48 & 72 | Higher than other treatments |

Table 2: Quantitative Data on this compound Translocation in Grasses

| Plant Species | Formulation | Adjuvant(s) | Time After Treatment (HAT) | Translocation (% of Absorbed 14C) | Notes | Reference |

| Bermudagrass | 0.12 kg L-1 & 0.24 kg L-1 | Various | 72 | 79-100% remained in treated leaf | Negligible amount translocated to roots. | |

| Wheat | 0.12 kg L-1 & 0.24 kg L-1 | Various | - | Most remained in the treated leaf | Negligible amount translocated to the root. |

Metabolism in Plants

Once absorbed, this compound is extensively metabolized within the plant. The parent compound is often found in low amounts or is completely absent in mature crops. The primary metabolic pathway involves the oxidation of the sulfur atom, leading to the formation of this compound sulfoxide and subsequently this compound sulfone. These two metabolites are the major residues found in plants.

Another metabolic route is the elimination of the chloroallyl side chain, which results in the formation of imine derivatives, such as imine sulfoxide and imine sulfone. Hydroxylation can also occur, forming 5-hydroxy sulfoxide and 5-hydroxy sulfone. In some instances, conjugates of this compound sulfoxide and sulfone have been identified as major or minor metabolites. The rate and pathway of metabolism can vary between tolerant and susceptible species, which may contribute to the selectivity of the herbicide.

Table 3: Major Metabolites of this compound in Plants

| Metabolite | Plant Species | Notes | Reference |

| This compound Sulfoxide | Carrots, Soybeans, Cotton, Spinach | Major metabolite formed through sulfoxidation. | |

| This compound Sulfone | Carrots, Soybeans, Cotton, Spinach | Formed by further oxidation of this compound sulfoxide. | |

| Imine Sulfoxide | Carrots, Soybeans, Cotton | Formed by the elimination of the chloroallyl side chain. | |

| Imine Sulfone | Carrots, Soybeans, Cotton | Formed by the elimination of the chloroallyl side chain. | |

| 5-Hydroxy Sulfoxide | Carrots, Soybeans, Cotton | Formed through hydroxylation. | |

| 5-Hydroxy Sulfone | Carrots, Soybeans, Cotton | Formed through hydroxylation. | |

| Conjugates of Sulfoxide and Sulfone | Carrots, Soybeans, Cotton | Detected as major or minor metabolites. |

Experimental Protocols

The study of this compound's systemic properties heavily relies on the use of radiolabeled compounds, typically with 14C. This allows for the precise tracking and quantification of the herbicide's absorption, translocation, and metabolism within the plant.

Protocol: 14C-Clethodim Foliar Absorption and Translocation Study

-

Plant Culture: Grow susceptible (e.g., wheat, bermudagrass) and tolerant (e.g., soybean, cotton) plant species in a controlled environment (greenhouse or growth chamber) to a specified growth stage (e.g., four-to-five-leaf stage). Acclimatize plants to the experimental conditions for at least 24-48 hours prior to treatment.

-

Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of formulated this compound and 14C-labeled this compound. The specific activity of the 14C-Clethodim should be sufficient for accurate detection. Adjuvants may be added to the solution as required by the experimental design.

-

Herbicide Application: Apply a precise volume of the 14C-Clethodim treatment solution to a specific location on a single leaf of each plant using a microsyringe. This ensures a consistent application and allows for the tracking of movement from a defined point.

-

Harvesting and Sample Processing: Harvest plants at predetermined time intervals after treatment (e.g., 1, 4, 12, 24, 48, 72 hours).

-

Leaf Wash: Carefully wash the treated leaf with a suitable solvent (e.g., acetone:water solution) to remove any unabsorbed herbicide from the leaf surface.

-

Plant Sectioning: Divide the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

-

Radioactivity Quantification:

-

Liquid Scintillation Counting (LSC): Analyze the radioactivity in the leaf wash and in each plant section using LSC. The plant parts are typically combusted in a biological oxidizer to convert the 14C to 14CO2, which is then trapped and counted.

-

Autoradiography: For a visual representation of translocation, press and dry whole plants and expose them to X-ray film. The developed film will show the distribution of the 14C-labeled herbicide within the plant.

-

-

Data Analysis: Calculate the percentage of applied 14C that was absorbed (total radioactivity in the plant divided by the total applied) and the percentage of absorbed 14C that was translocated to different plant parts.

Conclusion

The selective systemic properties of this compound are a result of a specific mode of action, efficient uptake and translocation, and distinct metabolic pathways within plants. Its ability to inhibit the grass-specific form of ACCase provides excellent selectivity for use in broadleaf crops. The systemic nature of this compound ensures its movement to the growing points of the weed, resulting in effective and complete control. Understanding these fundamental aspects is crucial for optimizing its use in weed management programs and for the development of new herbicidal technologies. The methodologies outlined in this guide provide a framework for further research into the intricate interactions between herbicides and plants.

References

A Technical Guide to the Keto-Enol Tautomerism of Clethodim's Cyclohexenone Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract: Clethodim, a post-emergence cyclohexanedione oxime herbicide, is a critical tool in modern agriculture for controlling grass weeds. Its efficacy and environmental fate are intrinsically linked to its complex structural chemistry, which includes stereoisomerism, E/Z isomerism, and, most notably, keto-enol tautomerism within its cyclohexenone ring. This technical guide provides an in-depth examination of this tautomeric equilibrium. It presents quantitative data on tautomer populations in various solvents, details the experimental protocols used for their characterization, and illustrates the underlying chemical mechanisms and related degradation pathways. Understanding this dynamic equilibrium is crucial for developing more stable formulations, predicting environmental persistence, and elucidating its mode of action at the molecular level.

The Complex Isomerism of this compound

This compound's molecular structure gives rise to multiple forms of isomerism that coexist in equilibrium.[1] Commercial formulations are typically a racemic mixture of various isomers.[1][2]

-

Stereoisomerism: A chiral center at the 2-carbon of the ethylthiopropyl side chain results in enantiomeric pairs.[2]

-

E/Z Geometrical Isomerism: The C=N double bond in the oxime group allows for (E) and (Z) isomers. The (E)-oxime configuration is generally more stable and possesses greater herbicidal efficacy.[2]

-

Keto-Enol Tautomerism: The core of its chemical dynamism lies in the cyclohexenone ring, which exists as an equilibrium mixture of keto and enol tautomers. The proton on the 3-hydroxyl group of the hydroxycyclohexenone moiety is mobile, allowing for this transformation.

This guide focuses on the keto-enol tautomerism, a phenomenon central to this compound's reactivity and stability.

The Keto-Enol Tautomeric Equilibrium

The cyclohexenone ring of this compound interconverts between a dione (keto) form and a hydroxycyclohexenone (enol) form. This equilibrium is not static; it is highly influenced by the surrounding chemical environment, particularly the polarity of the solvent. The general mechanism can be catalyzed by either acid or base.

A study using Nuclear Magnetic Resonance (NMR) spectroscopy has quantified the tautomeric equilibrium of this compound in various deuterated solvents. The results demonstrate a significant shift in the equilibrium based on solvent polarity, a principle known as Meyer's rule, which posits that the more polar keto form is favored in more polar solvents.

Quantitative Analysis of Tautomeric Forms

The relative populations of the major this compound tautomers have been determined experimentally. A key investigation identified three primary species in solution: the E-ketoenolimine, the E-diketoenamine, and the Z-ketoenolimine. The distribution of these tautomers is highly dependent on the solvent, as summarized below.

| Solvent | Tautomer: E-ketoenolimine (%) | Tautomer: E-diketoenamine (%) | Tautomer: Z-ketoenolimine (%) |

| Chloroform-d (CDCl₃) | ~100 | 0 | 0 |

| Acetone-d₆ | 8 | 92 | 0 |

| DMSO-d₆ | 53 | 47 | 0 |

| Water (D₂O) | 66 | 20 | 14 |

| Source: Data compiled from a detailed NMR and theoretical study. |

These data highlight that in the non-polar solvent chloroform, the enol form is exclusively present. In contrast, polar aprotic solvents like acetone and DMSO show a mixture, while in water, a complex equilibrium involving both E and Z isomers of the enol form exists alongside the keto form.

Experimental Protocols for Tautomer Analysis

The characterization and quantification of this compound's tautomeric forms rely heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).

Protocol: NMR Spectroscopic Analysis of Tautomeric Equilibrium

This protocol outlines the general steps for determining the tautomeric ratio of this compound in different solvents.

Objective: To quantify the relative concentrations of keto and enol tautomers of this compound at equilibrium in a given solvent.

Materials:

-

This compound analytical standard

-

Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O)

-

NMR tubes (5 mm)

-

Volumetric flasks and pipettes

-

NMR Spectrometer (¹H and ¹³C capabilities, e.g., 400 MHz or higher)

Methodology:

-

Sample Preparation:

-

Accurately weigh a precise amount of this compound standard.

-

Dissolve the standard in a known volume of the chosen deuterated solvent to create a stock solution of known concentration.

-

Transfer an aliquot of the solution to a clean, dry NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a standard one-dimensional proton (¹H) NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (d1) long enough (e.g., 5 seconds) to ensure accurate integration.

-

Acquire a carbon-13 (¹³C) NMR spectrum to identify the carbonyl and olefinic carbons characteristic of each tautomer.

-

(Optional) Perform two-dimensional correlation spectroscopy (COSY) experiments to establish proton-proton couplings and confirm structural assignments for each tautomer.

-

-

Data Analysis and Quantification:

-

Process the ¹H NMR spectrum (Fourier transform, phase correction, baseline correction).

-

Identify distinct, well-resolved signals corresponding to each tautomer. The protons of the chloroallyl group are often used for this purpose as their chemical shifts can differ significantly between tautomers.

-

Carefully integrate the area under the chosen characteristic peaks for each tautomer.

-

Calculate the mole fraction or percentage of each tautomer by comparing their respective integration values. For example, if signal A corresponds to the keto form and signal B to the enol form, the percentage of enol is calculated as: % Enol = [Integral(B) / (Integral(A) + Integral(B))] * 100.

-

Tautomerism and the Environmental Fate of this compound

The keto-enol equilibrium is a key factor in the environmental degradation of this compound. The herbicide is known to be susceptible to rapid photodegradation. The presence of different tautomers, each with unique electronic properties and reactivity, influences the pathways and products of these degradation processes.

The primary degradation pathways for this compound involve oxidation of the sulfur atom to form this compound sulfoxide and this compound sulfone, which are the main metabolites. Other significant reactions include photoisomerization to the Z-isomer and cleavage of the oxime ether bond. The tautomeric state of the cyclohexenone ring can affect the rate and outcome of these transformations.

Conclusion

The keto-enol tautomerism of this compound's cyclohexenone ring is a fundamental aspect of its chemistry, profoundly influencing its physical properties, stability, and environmental interactions. As demonstrated by quantitative NMR studies, the equilibrium between the keto and enol forms is highly sensitive to the solvent environment. For professionals in agrochemical research and development, a thorough understanding of this dynamic process is essential. It informs the design of more effective and stable formulations, aids in the prediction of metabolic and environmental degradation pathways, and provides a molecular basis for its herbicidal activity. Further research into the kinetics of tautomeric interconversion and the specific herbicidal contribution of each tautomer could unlock new avenues for the rational design of next-generation herbicides.

References

Commercial synthesis process for Clethodim production

Clethodim, a post-emergence selective cyclohexanedione herbicide, is widely utilized for the control of annual and perennial grasses in a variety of broadleaf crops. Its chemical name is (E)-2-[1-[[(3-chloro-2-propenyl)oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one. The commercial production of this compound involves a multi-step chemical synthesis process, with several patented routes outlining the construction of its core cyclohexenone structure and the subsequent attachment of key functional groups. This guide details the primary synthesis pathways, key intermediates, and reaction conditions employed in the industrial manufacturing of this compound.

Core Synthesis Strategies

The commercial synthesis of this compound primarily revolves around the coupling of two key intermediates: a substituted cyclohexanedione and an O-substituted hydroxylamine. The main variations in the synthesis routes lie in the preparation of these precursors.

One of the most common and efficient pathways involves the reaction of 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione with O-(3-chloro-2-propen-1-yl)hydroxylamine.[1] Alternative strategies begin with simpler starting materials and build the cyclohexanedione ring system through a series of reactions.[2]

Detailed Synthesis Pathways

Pathway 1: Condensation of Key Intermediates

This is a prevalent industrial method that involves the synthesis of two key fragments followed by their condensation.

Step 1: Synthesis of 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione (Trione Intermediate)

The synthesis of this trione intermediate is a multi-step process that can be initiated from the reaction of ethanethiol with crotonaldehyde.[2][3] A detailed route is outlined in patent literature, starting from 3,5-heptadien-2-one.[4]

-

Nucleophilic Addition: 3,5-heptadien-2-one reacts with ethyl mercaptan in the presence of an organic base catalyst like triethylamine to yield 6-ethylthio-3-hepten-2-one.

-

Michael Addition and Acylation: The resulting ketone then undergoes a Michael addition with dimethyl malonate, followed by a reaction with propionyl chloride to form (±)-3-[propionyloxy]-5-[2-(ethylthio)propyl]-6-[methoxycarbonyl]hex-2-en-1-one.

-

Rearrangement, Hydrolysis, and Decarboxylation: This intermediate is then subjected to rearrangement, hydrolysis, and decarboxylation to yield the target trione, (±)-2-(propionyl)-3-hydroxy-5-[2-(ethylthio)propyl]cyclohex-2-en-1-one.

Step 2: Synthesis of O-(3-chloro-2-propen-1-yl)hydroxylamine

This intermediate, also referred to as chloroallyl oxygen amine, is prepared from hydroxylamine hydrochloride. One efficient method involves a continuous flow process, which enhances reaction time and safety. The synthesis proceeds via acetylamination, etherification, and subsequent hydrolysis.

Step 3: Final Condensation Reaction

The final step is the condensation of the trione intermediate with O-(3-chloro-2-propen-1-yl)hydroxylamine to form this compound. This reaction is typically carried out in a suitable solvent, such as dichloromethane or petroleum ether. Recent advancements propose a continuous flow process in a microreactor without the use of a solvent, which offers environmental benefits.

The reaction conditions for this final step have been optimized to improve yield and purity, with some processes operating at temperatures between 20-25 °C without a catalyst.

Pathway 2: Stepwise Ring Formation and Functionalization

An alternative, more classical approach involves the sequential construction of the this compound molecule.

-

Reaction of ethyl mercaptan with crotonal.

-

Successive treatment with acetone and dimethyl malonate.

-

Hydrolysis to form a carboxylic acid.

-

Reaction with propionic acid chloride.

-

Final reaction with O-(3-chloro-2-propen-1-yl)hydroxylamine.

This pathway builds the core structure step-by-step, incorporating the necessary functional groups along the way.

Experimental Protocols and Data

Final Condensation of Trione and Chloroallyl Oxygen Amine

Protocol: A common industrial process involves charging a reactor with dichloromethane as a solvent, followed by the addition of 5-[2-(ethylthio)propyl]-2-propionyl-1,3-cyclohexanedione and chloroallyl oxygen amine. The reaction is typically conducted at a controlled temperature, for instance, 20-25 °C. After the reaction is complete, the solvent is removed under reduced pressure to yield this compound.

| Parameter | Value | Reference |

| Solvent | Dichloromethane | |

| Reactant Molar Ratio (Trione:Amine) | 1:1.05-1.3 | |

| Reaction Temperature | 20-25 °C | |

| Reaction Time | 1.5-2 hours (addition) + 1.5-2 hours (reaction) | |

| Product Yield | 92.5% - 98.1% | |

| Product Purity (HPLC) | 93.7% - 97.1% |

Continuous Flow Synthesis

A recent patent describes a continuous flow process for the final condensation step.

Protocol: 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione and O-(3-chloro-2-propen-1-yl)hydroxylamine are charged into a microreactor through separate dosing lines. The reaction occurs in the absence of a solvent within the microreactor.

| Parameter | Value | Reference |

| Solvent | None | |

| Reaction Temperature | 20-90 °C | |

| Residence Time | 3-15 minutes |

Visualizing the Synthesis Pathways

Caption: Pathway 1: Condensation of key intermediates for this compound synthesis.

Caption: Pathway 2: Stepwise construction of the this compound molecule.

Conclusion

The commercial synthesis of this compound is a well-established process with multiple effective routes. The choice of a particular pathway depends on factors such as the availability and cost of starting materials, desired product purity, and environmental considerations. The trend towards continuous flow processes highlights the industry's move towards more efficient, safer, and greener manufacturing methods. Further research into novel catalysts and reaction conditions is expected to continue to optimize the production of this important herbicide.

References

- 1. A PROCESS FOR PREPARATION OF this compound | TREA [trea.com]

- 2. This compound | C17H26ClNO3S | CID 136469009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN107162945A - A kind of method for synthesizing this compound - Google Patents [patents.google.com]

Clethodim as a cyclohexanedione family herbicide

Abstract

Clethodim is a selective, post-emergence cyclohexanedione herbicide highly effective against a broad spectrum of annual and perennial grasses.[1][2][3] As a member of the Herbicide Resistance Action Committee (HRAC) Group A, its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis.[3][4] This inhibition disrupts the formation of cell membranes, ultimately leading to the death of susceptible grass species. This technical guide provides an in-depth overview of this compound's chemical properties, mechanism of action, toxicological profile, and environmental fate, along with a representative experimental protocol for its analysis.

Chemical and Physical Properties

This compound is an amber, viscous liquid at room temperature. Its chemical and physical properties are summarized in the table below. The water solubility and soil adsorption of this compound are highly dependent on pH.

| Property | Value | Reference |

| IUPAC Name | (±)-2-[(E)-1-[(E)-3-chloroallyloxyimino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxycyclohex-2-en-1-one | |

| CAS Number | 99129-21-2 | |

| Molecular Formula | C17H26ClNO3S | |

| Molecular Weight | 359.9 g/mol | |

| Appearance | Clear, viscous, amber liquid | |

| Vapor Pressure | <1 x 10-2 mPa (20°C) | |

| Water Solubility | pH dependent; 11.9 mg/L at 25°C (estimated) | |

| Log P (Octanol-Water Partition Coefficient) | 4.2 (at pH 4) | |

| Soil Adsorption Coefficient (Kd) | 0.49 (pH 9), 40 (pH 7), >3,000 (pH 5) |

Mechanism of Action: ACCase Inhibition

This compound's herbicidal activity stems from its function as a potent inhibitor of the enzyme Acetyl-Coenzyme A Carboxylase (ACCase). This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By competitively binding to ACCase, this compound blocks the production of malonyl-CoA, a key building block for fatty acid chains. This disruption of lipid synthesis leads to a failure in the formation of new cell membranes, particularly in the rapidly growing meristematic tissues of grasses. Consequently, growth ceases, followed by chlorosis and necrosis of young tissues, with symptoms typically appearing within 7 to 14 days.

Caption: Mechanism of this compound as an ACCase inhibitor.

Toxicological Profile

This compound exhibits moderate acute oral toxicity in mammals and is classified as EPA Toxicity Class II, requiring products to carry the "WARNING" signal word. It is considered practically non-toxic by dermal absorption. The primary target organ for toxicity after repeated exposure in rats, mice, and dogs is the liver. This compound is not considered to be carcinogenic or genotoxic.

Table 1: Acute Toxicological Data for this compound

| Test Organism | Endpoint | Value | Reference |

| Rat (male) | Oral LD50 | 1630 mg/kg | |

| Rat (female) | Oral LD50 | 1360 mg/kg | |

| Rabbit | Dermal LD50 | >5000 mg/kg | |

| Rat | Inhalation LC50 (4h) | >3.25 mg/L |

Table 2: Ecotoxicological Data for this compound

| Test Organism | Endpoint | Value | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 18 - 56 mg/L | |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | >33 mg/L | |

| Daphnia magna | 48-hour LC50 | 20.2 mg/L | |

| Bobwhite Quail (Colinus virginianus) | Oral LD50 | >1640 mg/kg | |

| Honeybee (Apis mellifera) | LD50 | >100 µ g/bee |

Environmental Fate

This compound is characterized by low persistence in the soil environment, with a typical half-life of approximately 3 days. The primary routes of degradation are aerobic microbial processes and photolysis. Its main soil metabolites include this compound sulfoxide and this compound sulfone. While the parent compound and its degradates can be mobile in soil, its short half-life mitigates the risk of significant groundwater contamination under normal use conditions. In aquatic environments, this compound can be more persistent, with hydrolysis half-lives of approximately 300 days at neutral to alkaline pH. However, due to its low persistence and mobility in soil, it is generally unlikely to be found in surface waters.

Experimental Protocols

Protocol: Determination of this compound Residues in Soil by HPLC

This protocol outlines a general procedure for the extraction and quantification of this compound from soil samples using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

-

Soil sample

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Sodium chloride

-

Anhydrous magnesium sulfate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (50 mL)

-

Syringe filters (0.22 µm)

-

HPLC system with UV or Mass Spectrometry (MS) detector

2. Sample Preparation and Extraction (QuEChERS-based method): a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex for 1 minute. c. Add 10 mL of acetonitrile and vortex vigorously for 1 minute. d. Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. e. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes. f. Transfer the upper acetonitrile layer to a new tube for cleanup.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. To the collected acetonitrile extract, add 150 mg of PSA and 50 mg of C18 sorbent. b. Vortex for 30 seconds to ensure thorough mixing. c. Centrifuge at 4000 rpm for 5 minutes. d. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). c. Flow Rate: 1.0 mL/min. d. Injection Volume: 10 µL. e. Detection: UV at 254 nm or MS with electrospray ionization (ESI). f. Quantification: Prepare a calibration curve using this compound analytical standards of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Caption: Workflow for this compound residue analysis in soil.

Weed Resistance

As with many herbicides, the repeated use of this compound and other Group A herbicides can lead to the selection of naturally resistant weed biotypes. Resistance typically arises from mutations in the target ACCase enzyme, which reduce the binding affinity of the herbicide. To mitigate the development of resistance, it is crucial to rotate herbicides with different modes of action and incorporate integrated weed management practices.

Caption: Logical flow of herbicide resistance development.

Conclusion

This compound is a highly effective graminicide whose mode of action as an ACCase inhibitor is well-understood. Its toxicological and environmental profiles indicate a moderate acute toxicity to mammals and low persistence in soil. The primary concerns associated with its use are the potential for liver effects with chronic exposure and the development of weed resistance. Proper stewardship, including adherence to application guidelines and the implementation of resistance management strategies, is essential for its continued efficacy and safe use in agriculture.

References

A Comprehensive Technical Guide to the Solubility of Clethodim

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of the selective post-emergence herbicide clethodim in various aqueous and organic media. Understanding the solubility characteristics of this compound is paramount for its effective formulation, application, and environmental fate assessment. This document compiles quantitative solubility data, details relevant experimental methodologies, and presents a logical workflow for solubility determination.

Core Principles of this compound Solubility

This compound is a member of the cyclohexanedione family of herbicides. Its molecular structure contains an enol moiety, which imparts acidic properties (pKa 4.47).[] This characteristic is a critical determinant of its solubility profile, particularly in aqueous solutions. As the pH of the aqueous medium increases above the pKa, the this compound molecule deprotonates, forming a more polar anion that is significantly more soluble in water. Consequently, the aqueous solubility of this compound is highly pH-dependent.[][2] In organic solvents, this compound generally exhibits high solubility, a feature that is essential for its formulation as an emulsifiable concentrate.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of solvents. The following tables summarize the available quantitative data for its solubility in water at various pH levels and in several common organic solvents.

Table 1: Solubility of this compound in Water

| pH | Temperature (°C) | Solubility | Reference(s) |

| 4 | 20 | 0.0530 g/L | |

| 5 | Not Specified | 11.9 mg/L (estimated) | |

| 7 | 20 | 5.45 g/L | |

| 9 | 20 | 58.9 g/L |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Acetone | 25 | >900 g/L | |

| Dichloromethane | 25 | >200 g/L | |

| Ethyl Acetate | 25 | >900 g/L | |

| Hexane | 25 | >900 g/L | |

| Methanol | 25 | >200 g/L | |

| Xylene | 25 | >200 g/L |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental component of its physicochemical characterization. Standardized methodologies are employed to ensure data accuracy and reproducibility. The primary methods used for determining the solubility of agrochemicals like this compound are outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).

Water Solubility Determination (OECD Guideline 105)

For determining the solubility of substances in water, the OECD Guideline 105 is the internationally recognized standard. This guideline describes two primary methods: the Column Elution Method and the Flask Method. Given the solubility of this compound, particularly at neutral and alkaline pH, the Flask Method is the more appropriate procedure.

Flask Method Protocol Outline:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility of the substance and the time required to reach equilibrium.

-

Apparatus: A constant temperature water bath, flasks with stoppers, and an appropriate analytical instrument (e.g., HPLC-UV) are required.

-

Procedure:

-

An excess amount of the test substance (this compound) is added to a flask containing a known volume of water at a specific pH.

-

The flask is agitated in the constant temperature bath for a sufficient period to allow for the establishment of equilibrium (typically 24-48 hours).

-

After equilibrium is reached, the solution is allowed to stand to permit the separation of undissolved material.

-

A sample of the supernatant is carefully taken, ensuring no undissolved particles are included. Centrifugation or filtration may be employed.

-

The concentration of this compound in the sample is determined using a validated analytical method.

-

-

Data Analysis: The mean of at least three independent determinations is calculated to report the final solubility value.

It has been noted that for this compound, the use of the OECD 105 flask method may have been applied outside of its recommended range in some studies, which could lead to inconsistencies in reported values.

Organic Solvent Solubility Determination (CIPAC Method MT 181)

For determining the solubility of pesticides in organic solvents, the CIPAC Method MT 181 provides a suitable methodology, particularly for solubilities above 10 g/L.

CIPAC Method MT 181 Protocol Outline:

-

Preliminary Test: A preliminary test is performed by adding measured volumes of the solvent to a known mass of the test substance to estimate the approximate solubility.

-

Apparatus: Graduated cylinders with stoppers and a temperature-controlled environment are necessary.

-

Procedure:

-

A pre-weighed amount of the test substance (this compound) is placed in a graduated cylinder.

-

A measured volume of the organic solvent is added incrementally to the cylinder.

-

After each addition, the cylinder is stoppered and shaken vigorously until the substance is completely dissolved.

-

The total volume of solvent required for complete dissolution is recorded.

-

-

Data Analysis: The solubility is determined based on the mass of the substance and the volume of solvent used. The experiment is performed in duplicate to ensure consistency.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility, such as this compound. This workflow begins with preliminary assessments and progresses through to definitive quantitative measurements.

References

Clethodim: A Technical Guide to Vapor Pressure and Environmental Volatility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and environmental volatility of the herbicide Clethodim. The information is compiled from various scientific and regulatory sources to assist researchers, scientists, and professionals in understanding its environmental fate and behavior.

Physicochemical Properties of this compound

This compound is a selective post-emergence herbicide used to control annual and perennial grasses in a wide variety of broadleaf crops. Its environmental volatility is primarily determined by its vapor pressure and other related physicochemical properties. A summary of these key parameters is presented in the table below.

| Property | Value | Temperature (°C) | Reference(s) |

| Vapor Pressure | <1 x 10⁻² mPa | 20 | [1] |

| 1.35 x 10⁻⁸ Pa | 25 | [2] | |

| <1 x 10⁻⁷ mm Hg | Not Specified | [3] | |

| Henry's Law Constant | 1.4 x 10⁻⁷ Pa m³ mol⁻¹ | 25 | Not Specified |

| <2 x 10⁻⁹ atm m³/mol | 20 | [3] | |

| Water Solubility | pH-dependent | Not Specified | [1] |

| 29 mg/L | Not Specified | ||

| Octanol-Water Partition Coefficient (log Kow) | 4.2 (at pH 4) | Not Specified | |

| Soil Sorption Coefficient (Koc) | 4.9 - 271 L/kg | Not Specified | |

| Soil Half-life (Aerobic) | 1.2 - 3 days | 25 | |

| Aquatic Half-life (Aqueous Phase) | 128 days | Not Specified | |

| Aquatic Half-life (Sediment) | 214 days | Not Specified |

Environmental Volatility and Fate

This compound is characterized by its low vapor pressure, indicating that it is not a volatile compound. This low volatility suggests that significant movement of this compound into the atmosphere after application is unlikely.

The environmental fate of this compound is primarily governed by microbial degradation in soil and water. In soil, it has a short half-life of approximately 1.2 to 3 days under aerobic conditions. The major degradation products in soil are this compound sulfoxide and this compound sulfone. While this compound itself is not persistent, some of its degradates can be more persistent.